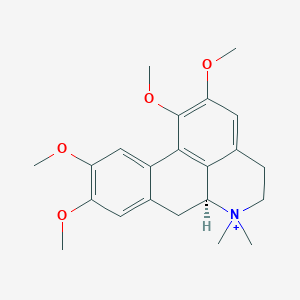
N-Methylglaucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,2,9,10-tetramethoxy-6-methylaporphine(1+) is a aporphine alkaloid that is the quaternary ammonium ion obtained by methylation of the tertiary amino group of (S)-glaucine. It has a role as a plant metabolite. It is an aporphine alkaloid and a quaternary ammonium ion. It derives from a (S)-glaucine.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Neurotransmission Modulation
N-Methylglaucine is structurally similar to sarcosine (N-methylglycine), which acts as a glycine transporter type 1 inhibitor. This inhibition enhances the action of glycine at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for neurotransmission. Research indicates that compounds like this compound can potentially improve symptoms in conditions characterized by NMDA receptor hypofunction, such as schizophrenia. In clinical trials, sarcosine has shown significant improvements in psychiatric symptoms when added to antipsychotic treatments .
2. Cognitive Enhancement
Studies have suggested that this compound may enhance cognitive functions by modulating NMDA receptor activity. For instance, sarcosine has been found to improve cognitive deficits induced by pharmacological agents like MK-801, a known NMDA receptor antagonist . This suggests that this compound could be explored for cognitive enhancement therapies.
3. Treatment of Schizophrenia
The application of this compound in treating schizophrenia is particularly noteworthy. The compound's ability to potentiate NMDA receptor function through glycine site modulation has led to hypotheses supporting its use as an adjunct therapy for improving both positive and negative symptoms of schizophrenia .
Biochemical Roles
1. Methylation Reactions
This compound plays a role in biochemical methylation processes, similar to other methyl donors like S-adenosylmethionine (SAM). Methyltransferases, which catalyze the transfer of methyl groups from SAM to various substrates, are critical in metabolic pathways and gene expression regulation. The interaction of this compound with these enzymes could have implications for metabolic diseases and epigenetic modifications .
2. Glycine Metabolism
As a derivative of glycine, this compound is involved in various metabolic pathways related to amino acid metabolism. Its role in glycine metabolism could provide insights into metabolic disorders where glycine levels are dysregulated .
Table 1: Summary of Key Studies on this compound Applications
Case Study: Sarcosine as an Adjunct Therapy
In a randomized controlled trial involving 38 schizophrenic patients, the addition of sarcosine (2 g/day) to stable antipsychotic regimens resulted in notable improvements across various psychiatric symptom scales over six weeks . This study highlights the therapeutic potential of compounds like this compound in enhancing treatment outcomes for mental health disorders.
Propiedades
Fórmula molecular |
C22H28NO4+ |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
(6aS)-1,2,9,10-tetramethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
InChI |
InChI=1S/C22H28NO4/c1-23(2)8-7-13-10-19(26-5)22(27-6)21-15-12-18(25-4)17(24-3)11-14(15)9-16(23)20(13)21/h10-12,16H,7-9H2,1-6H3/q+1/t16-/m0/s1 |
Clave InChI |
WKHHFWJJIRCXHA-INIZCTEOSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC)C |
SMILES isomérico |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC)C |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















